molecular formula C18H27N B12678651 5-Ethyl-2-(2,3,7-trimethylocta-4,6-dienyl)pyridine CAS No. 93776-93-3

5-Ethyl-2-(2,3,7-trimethylocta-4,6-dienyl)pyridine

Cat. No.: B12678651
CAS No.: 93776-93-3
M. Wt: 257.4 g/mol
InChI Key: DJDVIJAODODGPC-VQHVLOKHSA-N
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Description

5-Ethyl-2-(2,3,7-trimethylocta-4,6-dienyl)pyridine is an organic compound with the molecular formula C18H27N It is a derivative of pyridine, featuring a complex branched alkyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-2-(2,3,7-trimethylocta-4,6-dienyl)pyridine typically involves the alkylation of pyridine derivatives. One common method is the reaction of 2-bromo-5-ethylpyridine with 2,3,7-trimethylocta-4,6-dienyl magnesium bromide under anhydrous conditions. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Catalysts and automated systems are often employed to maintain consistency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2-(2,3,7-trimethylocta-4,6-dienyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced pyridine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the 2-position, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products Formed

    Oxidation: Pyridine N-oxides

    Reduction: Reduced pyridine derivatives

    Substitution: Alkylated pyridine derivatives

Scientific Research Applications

5-Ethyl-2-(2,3,7-trimethylocta-4,6-dienyl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Ethyl-2-(2,3,7-trimethylocta-4,6-dienyl)pyridine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Ethylpyridine: A simpler derivative of pyridine with an ethyl group at the 2-position.

    2,6-Diethylpyridine: Contains two ethyl groups at the 2- and 6-positions.

    2,3,5-Trimethylpyridine: Features three methyl groups at the 2-, 3-, and 5-positions.

Uniqueness

5-Ethyl-2-(2,3,7-trimethylocta-4,6-dienyl)pyridine is unique due to its branched alkyl chain with multiple methyl groups and double bonds. This structure imparts distinct chemical and physical properties, making it valuable for specific applications that other pyridine derivatives may not fulfill.

Properties

CAS No.

93776-93-3

Molecular Formula

C18H27N

Molecular Weight

257.4 g/mol

IUPAC Name

5-ethyl-2-[(4E)-2,3,7-trimethylocta-4,6-dienyl]pyridine

InChI

InChI=1S/C18H27N/c1-6-17-10-11-18(19-13-17)12-16(5)15(4)9-7-8-14(2)3/h7-11,13,15-16H,6,12H2,1-5H3/b9-7+

InChI Key

DJDVIJAODODGPC-VQHVLOKHSA-N

Isomeric SMILES

CCC1=CN=C(C=C1)CC(C)C(C)/C=C/C=C(C)C

Canonical SMILES

CCC1=CN=C(C=C1)CC(C)C(C)C=CC=C(C)C

Origin of Product

United States

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